(S)-tert-Butyl 2-(((S)-2-amino-N-methylpropanamido)methyl)pyrrolidine-1-carboxylate
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Overview
Description
(S)-tert-Butyl 2-(((S)-2-amino-N-methylpropanamido)methyl)pyrrolidine-1-carboxylate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes a pyrrolidine ring, an amino group, and a tert-butyl ester. Its unique configuration makes it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-tert-Butyl 2-(((S)-2-amino-N-methylpropanamido)methyl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the coupling of a pyrrolidine derivative with an amino acid ester, followed by the introduction of a tert-butyl group. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperatures and pressures. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps, such as crystallization or chromatography, are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: (S)-tert-Butyl 2-(((S)-2-amino-N-methylpropanamido)methyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the amino group or ester group is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution can result in various substituted derivatives.
Scientific Research Applications
(S)-tert-Butyl 2-(((S)-2-amino-N-methylpropanamido)methyl)pyrrolidine-1-carboxylate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be utilized in the study of enzyme interactions and protein modifications.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 2-(((S)-2-amino-N-methylpropanamido)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, such as inhibition or activation of enzymatic pathways.
Comparison with Similar Compounds
- (S)-tert-Butyl 2-(((S)-2-amino-N-methylpropanamido)methyl)pyrrolidine-1-carboxylate
- ®-tert-Butyl 2-((®-2-amino-N-methylpropanamido)methyl)pyrrolidine-1-carboxylate
- tert-Butyl 2-(((S)-2-amino-N-methylpropanamido)methyl)pyrrolidine-1-carboxylate
Comparison: Compared to its similar compounds, this compound exhibits unique stereochemistry, which can influence its reactivity and interaction with biological targets. The presence of the tert-butyl group also imparts distinct chemical properties, such as increased steric hindrance and hydrophobicity, making it a valuable compound for specific applications.
Properties
IUPAC Name |
tert-butyl 2-[[2-aminopropanoyl(methyl)amino]methyl]pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O3/c1-10(15)12(18)16(5)9-11-7-6-8-17(11)13(19)20-14(2,3)4/h10-11H,6-9,15H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPMPOAUWZYTLDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)CC1CCCN1C(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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